![molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2](/img/structure/B8638265.png)
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-[6-Methyl-6-azabicyclo[321]octan-1-yl ]phenol is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the hydroxyphenyl group to the bicyclic core.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(-)-3-[6-Methyl-6-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(m-Hydroxyphenyl)-6-azabicyclo(3.2.1)octane: Lacks the methyl group, which may affect its chemical properties and applications.
1-(p-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane: The position of the hydroxy group is different, potentially leading to different reactivity and applications.
Uniqueness
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61098-46-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
InChI Key |
CACUHZYZLDBFQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCC1C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
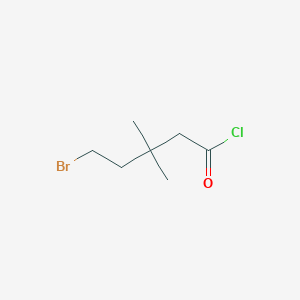
![N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide](/img/structure/B8638198.png)
![1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate](/img/structure/B8638208.png)
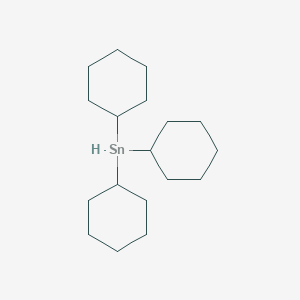
![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)
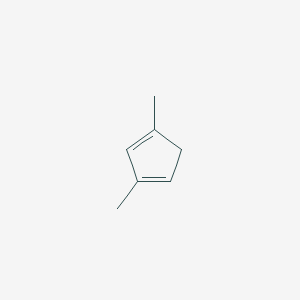
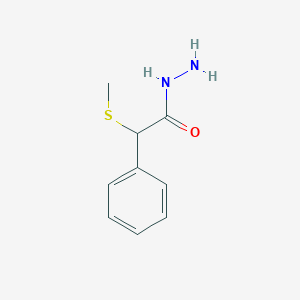
![Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate](/img/structure/B8638235.png)
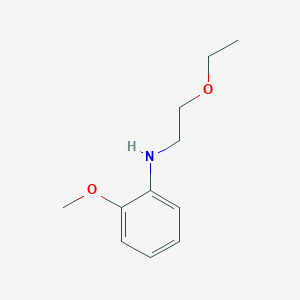
![S-[p-Chlorothiobenzoyl]thioglycolic acid](/img/structure/B8638250.png)
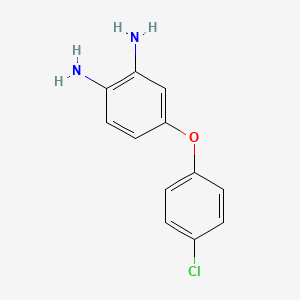
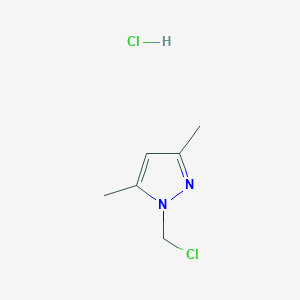
![Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol](/img/structure/B8638281.png)
![[2,2'-Binaphthalen]-6-ol](/img/structure/B8638284.png)
